S-Methyl-isothiouronium-13C,15N2 Hemisulfate
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Overview
Description
S-Methyl-isothiouronium-13C,15N2 Hemisulfate: is a labeled compound used primarily in biochemical and proteomics research. It is an intermediate of labeled 4-Hydroxydebrisoquine and has the molecular formula C(13C)H6(15N)2S•1/2H2SO4 with a molecular weight of 142.17 . This compound is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-isothiouronium-13C,15N2 Hemisulfate involves the incorporation of isotopes 13C and 15N into the molecular structure.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure the purity and isotopic labeling accuracy. The production process involves the use of specialized equipment and reagents to achieve the desired isotopic enrichment and chemical purity .
Chemical Reactions Analysis
Types of Reactions
S-Methyl-isothiouronium-13C,15N2 Hemisulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
S-Methyl-isothiouronium-13C,15N2 Hemisulfate is widely used in scientific research, including:
Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-Methyl-isothiouronium-13C,15N2 Hemisulfate involves its interaction with specific molecular targets. As an inhibitor of inducible nitric oxide synthase (iNOS), it binds to the enzyme’s active site, preventing the production of nitric oxide. This inhibition is crucial in studying the role of nitric oxide in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
S-Methyl-isothiourea sulfate: This compound is similar in structure but lacks the isotopic labels.
N-Methylthiourea: Another related compound with a similar functional group but different molecular structure.
Uniqueness
S-Methyl-isothiouronium-13C,15N2 Hemisulfate is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of 13C and 15N isotopes makes it particularly valuable in NMR spectroscopy and metabolic studies.
Properties
IUPAC Name |
methyl carbamimidothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4)/i2+1,3+1,4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDKIZNHOCEXTF-VWNJCJTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[13C](=[15NH])[15NH2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.